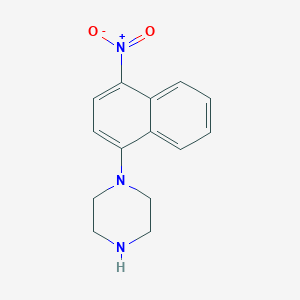

1-(4-Nitronaphthalen-1-yl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15N3O2 |

|---|---|

Molecular Weight |

257.29 g/mol |

IUPAC Name |

1-(4-nitronaphthalen-1-yl)piperazine |

InChI |

InChI=1S/C14H15N3O2/c18-17(19)14-6-5-13(16-9-7-15-8-10-16)11-3-1-2-4-12(11)14/h1-6,15H,7-10H2 |

InChI Key |

MHGRYJAQVFYAFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Disconnection Strategies for 1-(4-Nitronaphthalen-1-yl)piperazine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and powerful disconnection strategy involves severing the carbon-nitrogen (C-N) bond between the naphthalene (B1677914) ring and the piperazine (B1678402) moiety. This disconnection simplifies the complex target molecule into two key synthons: a naphthalene-based electrophile and a piperazine-based nucleophile.

This primary disconnection leads to two main synthetic approaches:

Nucleophilic Aromatic Substitution (SNAr): This pathway identifies a 1-halo-4-nitronaphthalene (where the halogen is a good leaving group like chlorine or fluorine) as the electrophilic partner and piperazine as the nucleophile. The strong electron-withdrawing nitro group at the para position is critical, as it activates the aromatic ring for nucleophilic attack.

Transition-Metal Catalyzed Cross-Coupling: This modern approach, particularly the Buchwald-Hartwig amination, also disconnects at the same C-N bond. wikipedia.org This strategy utilizes a 1-halo-4-nitronaphthalene and piperazine, but their coupling is mediated by a palladium catalyst system. wikipedia.orgresearchgate.net

The choice between these strategies often depends on the desired scale, substrate availability, and tolerance of other functional groups. The use of a protecting group on one of the piperazine nitrogens, such as the tert-butoxycarbonyl (Boc) group, is a common secondary strategy to ensure mono-arylation and prevent the formation of undesired bis-arylated byproducts.

Classical and Modern Synthetic Routes to the Core Structure

The synthesis of the this compound core structure can be achieved through several established methods, ranging from classical reactions to modern catalytic systems.

Nucleophilic aromatic substitution (SNAr) is a foundational method for forming aryl-amine bonds, particularly when the aromatic ring is activated by strong electron-withdrawing groups. nih.gov In the synthesis of this compound, this approach involves the direct reaction of a 1-substituted-4-nitronaphthalene with piperazine.

The reaction typically proceeds by reacting 1-chloro-4-nitronaphthalene (B1347161) or 1-fluoro-4-nitronaphthalene (B1331356) with an excess of piperazine. The nitro group at the C4 position is essential for this reaction, as it stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution. nih.gov

Reaction Scheme:

Reactants: 1-Chloro-4-nitronaphthalene, Piperazine

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) is often used.

Conditions: The reaction is typically heated to drive it to completion. A base may be added to neutralize the hydrogen halide formed during the reaction.

To avoid the formation of the N,N'-bis(4-nitronaphthalen-1-yl)piperazine byproduct, a large excess of piperazine can be used, or one of the piperazine nitrogens can be protected, for instance as N-Boc-piperazine.

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the construction of C-N bonds in modern organic synthesis. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction offers a highly efficient route to N-arylpiperazines, often under milder conditions and with broader substrate scope than classical methods. researchgate.netnih.gov

The general protocol involves the reaction of an aryl halide (1-chloro- or 1-bromo-4-nitronaphthalene) with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is crucial for the success of the reaction, influencing catalytic activity, reaction rate, and scope. wiley.com Sterically hindered biarylphosphine ligands have proven particularly effective. rsc.org

Key Components of Buchwald-Hartwig Amination:

| Component | Example(s) | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalytic species. nih.gov |

| Ligand | XPhos, SPhos, DavePhos | Stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, reductive elimination). rsc.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile and neutralizes the acid byproduct. |

| Aryl Halide | 1-Chloro-4-nitronaphthalene | The electrophilic coupling partner. |

| Amine | Piperazine or N-Boc-piperazine | The nucleophilic coupling partner. |

| Solvent | Toluene, Dioxane | Provides the medium for the reaction. |

The use of N-Boc-piperazine is highly recommended in this methodology to achieve selective mono-arylation, followed by a subsequent deprotection step to yield the final product. jgtps.com

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.com

Key areas for optimization include:

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. mdpi.comrasayanjournal.co.in This technique can be applied to both SNAr and palladium-catalyzed routes.

Catalyst Optimization: In palladium-catalyzed reactions, minimizing the catalyst loading is crucial due to the cost and environmental concerns associated with precious metals. acsgcipr.org The use of highly active ligand systems allows for lower catalyst concentrations. Research into recyclable catalysts or catalysis in aqueous media also aligns with green chemistry goals. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are performed in the same vessel, can improve atom economy by reducing the need for purification of intermediates. mdpi.com

Synthesis and Characterization of Key Precursors and Synthetic Intermediates

The successful synthesis of this compound relies on the availability and purity of its key precursors.

1-Chloro-4-nitronaphthalene: This key electrophile is typically synthesized from 1-nitronaphthalene (B515781). The direct chlorination of 1-nitronaphthalene can be complex, potentially yielding multiple isomers. researchgate.net A more controlled synthesis might involve multi-step sequences starting from other naphthalene derivatives.

Characterization Data for 1-Chloro-4-nitronaphthalene:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆ClNO₂ nih.gov |

| Molecular Weight | 207.61 g/mol nih.gov |

| Appearance | Yellow solid |

| Melting Point | ~85-87 °C |

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate): This intermediate is crucial for controlling the regioselectivity of the arylation reaction to ensure only one of the piperazine nitrogens is functionalized. It is commonly prepared by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com Alternative syntheses starting from diethanolamine (B148213) have also been developed for large-scale production. google.comgoogle.com

Characterization Data for N-Boc-piperazine:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ google.com |

| Molecular Weight | 186.25 g/mol google.com |

| Appearance | White solid |

| ¹H NMR (CDCl₃, δ) | ~3.43 (t, 4H), ~2.84 (t, 4H), 1.46 (s, 9H) nih.gov |

| ¹³C NMR (CDCl₃, δ) | ~154.8, 79.5, 44.5 (broad), 28.4 nih.gov |

Following the coupling reaction, the Boc protecting group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the secondary amine, which is the final product. jgtps.com

Scale-Up Considerations for Laboratory and Research Applications

Transitioning the synthesis of this compound from a small laboratory scale to larger quantities for extensive research presents several challenges that must be addressed. nih.gov

Choice of Synthetic Route: While palladium-catalyzed reactions are often high-yielding and versatile on a small scale, the cost of the catalyst and ligands can become prohibitive for larger-scale synthesis. acsgcipr.org Classical SNAr reactions, although potentially requiring harsher conditions or longer reaction times, may be more cost-effective and easier to implement on a larger scale.

Reaction Conditions: Parameters such as temperature control, mixing efficiency, and rates of reagent addition become more critical on a larger scale. Exothermic events need to be carefully managed to ensure safety and prevent byproduct formation.

Purification: Chromatographic purification, which is common in lab-scale synthesis, is often impractical for multi-gram or kilogram quantities. Developing procedures based on crystallization, recrystallization, or extraction is essential for efficient and scalable purification of the final product and key intermediates. nih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

High-resolution NMR spectroscopy is an essential technique for the unambiguous determination of the molecular structure of 1-(4-Nitronaphthalen-1-yl)piperazine. While specific spectral data for this compound is not available, a standard analysis would involve assigning the chemical shifts and coupling constants for all proton (¹H) and carbon (¹³C) nuclei.

For the naphthalenyl moiety, distinct signals corresponding to the aromatic protons would be expected, with their chemical shifts influenced by the electron-withdrawing nitro group and the piperazine (B1678402) substituent. The piperazine ring would exhibit signals for its methylene (B1212753) protons, the chemical environments of which would differ depending on their proximity to the naphthalene (B1677914) ring.

To definitively assign the ¹H and ¹³C NMR spectra, multi-dimensional techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the straightforward assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). It would be crucial for establishing the connection between the piperazine ring and the naphthalene system, for instance, by showing a correlation between the piperazine protons and the C1 carbon of the naphthalene ring.

The piperazine ring is known to undergo conformational changes, primarily the chair-to-chair interconversion. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, would provide insight into the energy barriers associated with this process for this compound. At lower temperatures, the interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. Analysis of the coalescence temperature of these signals would enable the calculation of the free energy of activation (ΔG‡) for the ring inversion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that would be used to characterize this compound.

Key vibrational modes that would be identified include:

N-O stretching: Strong, characteristic bands for the nitro group, typically appearing in the regions of 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric).

C-N stretching: Vibrations associated with the aryl-nitrogen and alkyl-nitrogen bonds of the piperazine moiety.

N-H stretching: A band in the region of 3500-3300 cm⁻¹ corresponding to the secondary amine of the piperazine ring.

Aromatic C-H and C=C stretching: Bands characteristic of the substituted naphthalene ring system.

A detailed analysis of the spectra could also provide insights into the molecular conformation, as some vibrational modes are sensitive to the local symmetry and geometry of the molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural analysis of organic molecules such as this compound. By providing the exact mass of the molecular ion with high precision, HRMS allows for the determination of the elemental composition of the compound. Furthermore, tandem mass spectrometry (MS/MS) experiments enable the elucidation of fragmentation pathways, offering deep insights into the molecule's structure.

The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₄H₁₅N₃O₂) can be calculated to aid in its identification in complex matrices. This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

While specific experimental HRMS data for this compound is not extensively reported in the available literature, a plausible fragmentation pathway can be postulated based on the known fragmentation patterns of structurally related compounds, such as nitronaphthalenes and aryl piperazines. researchgate.netxml-journal.net In positive ion mode electrospray ionization (ESI), the molecule is expected to be protonated, forming the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) would lead to a series of characteristic fragment ions.

The fragmentation of the nitronaphthalene moiety is anticipated to involve the loss of the nitro group (NO₂) and subsequent elimination of carbon monoxide (CO). researchgate.net The piperazine ring and its linkage to the naphthalene system are also expected to undergo characteristic cleavages. Common fragmentation patterns for aryl piperazines include the cleavage of the C-N bond between the aromatic ring and the piperazine moiety, as well as fragmentation within the piperazine ring itself. xml-journal.net

A proposed fragmentation pathway for this compound would likely initiate with the cleavage of the piperazine ring or the loss of the nitro group. The following table outlines the potential major fragment ions that could be observed in an HRMS/MS experiment.

| Proposed Fragment Ion | m/z (Monoisotopic) | Proposed Structure |

|---|---|---|

| [M+H]⁺ | 258.1237 | C₁₄H₁₆N₃O₂⁺ |

| [M+H - NO₂]⁺ | 212.1335 | C₁₄H₁₆N₂⁺ |

| [C₁₀H₇NO₂]⁺ | 173.0477 | Nitronaphthalene cation |

| [C₁₀H₇]⁺ | 127.0548 | Naphthyl cation |

| [C₄H₉N₂]⁺ | 85.0766 | Piperazine fragment |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Investigations (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are powerful methods for investigating the stereochemistry of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule.

However, in the case of this compound, the molecule is achiral. It does not possess any stereogenic centers, and it has a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy techniques like circular dichroism are not applicable for its stereochemical investigation. While studies have been conducted on chiral derivatives of piperazine and naphthalene, the parent compound this compound itself does not have stereoisomers. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For derivatives of piperazine (B1678402) and nitroaromatic compounds, these methods provide a detailed picture of electron distribution and orbital interactions.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. In studies of related nitrophenylpiperazine compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) and 6-311++G(d,p), have been employed to determine optimized geometries, molecular orbital energies, and reactivity descriptors. scispace.com For 1-(4-Nitronaphthalen-1-yl)piperazine, such calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the nitro group and the naphthalene (B1677914) ring would significantly influence the electronic properties, with the LUMO likely localized over the electron-deficient nitronaphthalene moiety.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | (Calculated Value) eV |

| LUMO Energy | (Calculated Value) eV |

| Energy Gap (HOMO-LUMO) | (Calculated Value) eV |

| Ionization Potential | (Calculated Value) eV |

| Electron Affinity | (Calculated Value) eV |

| Electronegativity (χ) | (Calculated Value) |

| Chemical Hardness (η) | (Calculated Value) |

| Global Electrophilicity Index (ω) | (Calculated Value) |

Note: This table is illustrative and requires specific DFT calculations for this compound to be populated with actual data.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map for this compound would illustrate regions of negative and positive electrostatic potential. Typically, the region around the oxygen atoms of the nitro group would exhibit a strong negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the piperazine ring, particularly the N-H proton, would show a positive potential, indicating a susceptibility to nucleophilic attack. The MEP surface provides a visual representation of how the molecule would interact with other polar molecules and ions. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. For a flexible molecule like this compound, which contains a piperazine ring that can adopt various conformations (e.g., chair, boat), MD simulations can provide insights into its conformational landscape. nih.gov By simulating the molecule in a solvent box (e.g., water), one can observe how solvent molecules arrange around the solute and form hydrogen bonds, which is crucial for understanding its solubility and behavior in solution. Such simulations on related piperazine-linked naphthalimide derivatives have been used to assess the stability of ligand-receptor complexes. nih.gov

Molecular Docking Studies of Ligand-Target Interactions with Model Systems (non-clinical focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, docking studies of this compound could be performed with model proteins to understand its potential binding modes and interactions. For instance, docking this molecule into the active site of an enzyme could reveal potential hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions with amino acid residues. Studies on similar naphthalene and piperazine derivatives have explored their interactions with various protein targets. nih.govresearchgate.net These in silico experiments are instrumental in identifying key structural features responsible for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Naphthalene-Piperazine Scaffolds (focused on in vitro binding/mechanistic aspects)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For the naphthalene-piperazine scaffold, QSAR studies would involve compiling a dataset of related molecules with measured in vitro binding affinities for a specific target. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated for each molecule and correlated with their activity. While no specific QSAR models for this compound are available, such models for related scaffolds can provide insights into which molecular properties are crucial for a particular biological effect. These models can then be used to predict the activity of new, unsynthesized compounds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, it is possible to calculate its theoretical vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). A study on the related compound 1-(2-nitrophenyl)piperazine (B181537) demonstrated good agreement between DFT-calculated and experimental spectroscopic data. scispace.com This correlative approach is crucial for confirming the molecular structure and understanding the vibrational modes and electronic environment of the nuclei within the molecule.

Chemical Reactivity, Derivatization, and Analog Synthesis

Transformations Involving the Nitronaphthalene Moiety

The nitronaphthalene portion of the molecule provides additional opportunities for chemical modification, primarily through the reduction of the nitro group or by substitution reactions on the aromatic rings.

The nitro group is a key functional handle that can be readily reduced to a primary amino group, transforming the electron-withdrawing nature of the substituent into an electron-donating one. This conversion dramatically alters the electronic properties of the naphthalene (B1677914) ring and provides a new nucleophilic site for further derivatization. The resulting compound, 1-(4-aminonaphthalen-1-yl)piperazine, is a valuable intermediate.

Several methods are available for the reduction of aromatic nitro groups. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a common and efficient method. commonorganicchemistry.com Other reagents capable of achieving this transformation include metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/AcOH) and salts like tin(II) chloride (SnCl₂). commonorganicchemistry.comresearchgate.net The choice of reagent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule. researchgate.net

Once formed, the primary amino group on the naphthalene ring can undergo a wide array of reactions. It can be acylated to form amides, alkylated, or used as a precursor for the synthesis of various heterocyclic systems fused to the naphthalene core. This subsequent derivatization allows for extensive exploration of the structure-activity relationship of the naphthalene portion of the molecule. nih.gov

The synthesis of the parent compound, 1-(4-nitronaphthalen-1-yl)piperazine, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 1-halonaphthalene, such as 1-chloro- or 1-fluoro-4-nitronaphthalene (B1331356), with piperazine (B1678402). The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group at the C-4 position, which activates the C-1 position (para to the nitro group) towards nucleophilic attack by the piperazine nitrogen. libretexts.orgnih.gov

Further electrophilic aromatic substitution (EAS) on the this compound core is complex. The naphthalene system itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8). youtube.com In this molecule, the C1 and C4 positions are already substituted. The piperazine group at C1 is an activating, ortho-, para-directing group, while the nitro group at C4 is a powerful deactivating, meta-directing group. The nitro group strongly deactivates its own ring (the ring containing C1-C4) towards electrophilic attack. Therefore, any subsequent EAS reaction, such as nitration or halogenation, would be predicted to occur on the other ring (the ring containing C5-C8), primarily at the C5 and C8 (alpha) positions, which are activated by the piperazine group through resonance. researchgate.netnih.gov

Synthesis of Structurally Related Naphthalene-Piperazine Hybrid Compounds

The naphthalene-piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govacs.org Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a common strategy in drug design. nih.gov The 1-(naphthalen-1-yl)piperazine core is frequently used as a building block in this approach.

Researchers have synthesized a wide array of hybrid compounds by linking the 1-(naphthalen-1-yl)piperazine moiety to other biologically active scaffolds. For example, novel naphthalene-chalcone hybrids have been synthesized and investigated for various biological activities. nih.govacs.org Other work has focused on creating hybrids by connecting the piperazine nitrogen to different heterocyclic systems, sometimes via linkers like amide or methylene (B1212753) groups, to produce compounds with specific pharmacological targets. nih.govresearchgate.net These synthetic efforts highlight the modular nature of the naphthalene-piperazine scaffold, allowing for systematic structural modifications to optimize biological activity. nih.gov

Table 2: Examples of Naphthalene-Piperazine Hybrid Scaffolds

| Core Structure | Attached Moiety | Resulting Hybrid Class |

|---|---|---|

| Naphthalene-Piperazine | Chalcone | Naphthalene-Chalcone Hybrids nih.govacs.org |

| Naphthalene-Piperazine | Indole (via linker) | N-Substituted Indole-Piperazine-Naphthalene Hybrids nih.gov |

| Naphthalene-Piperazine | Pyran/Pyrazole | Naphthalene-Pyran-Pyrazole Ternary Hybrids nih.gov |

| Tetrahydronaphthalene-Piperazine | Various Heterocycles | Dopamine (B1211576) Receptor Ligands nih.gov |

Heterocyclic Annulation and Scaffold Diversification Strategies

Detailed experimental studies on the heterocyclic annulation and scaffold diversification of this compound are not extensively documented in publicly available scientific literature. However, based on the known reactivity of the nitronaphthalene and piperazine moieties, several synthetic strategies can be proposed for the generation of novel fused heterocyclic systems and diverse chemical scaffolds.

The presence of the nitro group on the naphthalene ring offers a versatile handle for various chemical transformations. Reduction of the nitro group to an amine would yield 1-(4-aminonaphthalen-1-yl)piperazine, a key intermediate for subsequent annulation reactions. This amino group can participate in cyclization reactions with a variety of bifunctional reagents to construct fused five- or six-membered heterocyclic rings. For instance, reaction with α-haloketones could lead to the formation of pyrrole (B145914) or indole-type structures fused to the naphthalene core. Similarly, condensation with β-dicarbonyl compounds or their equivalents could be employed to build fused pyridinone or quinolinone rings.

Another approach to scaffold diversification involves reactions at the secondary amine of the piperazine ring. This nitrogen atom can be acylated, alkylated, or used as a nucleophile in various multicomponent reactions to introduce a wide range of substituents and build new ring systems. For example, reaction with isothiocyanates followed by cyclization could yield fused thiadiazole derivatives.

"Scaffold hopping" is a common strategy in medicinal chemistry to explore new chemical space while retaining key pharmacophoric features. For this compound, this could involve replacing the naphthalene core with other bicyclic aromatic or heteroaromatic systems, or substituting the piperazine ring with other cyclic diamines or related bioisosteres. The goal of such modifications would be to modulate the physicochemical and pharmacological properties of the parent molecule.

| Starting Material | Reagent/Reaction Condition | Potential Product Scaffold |

| 1-(4-Aminonaphthalen-1-yl)piperazine | α-Haloketone | Pyrrolo[1,2-a]naphthalene derivative |

| 1-(4-Aminonaphthalen-1-yl)piperazine | β-Diketone | Benzo[f]quinoline derivative |

| This compound | Isothiocyanate | Naphtho nih.govmdpi.comthiazine derivative |

| This compound | Aryl boronic acid (Suzuki coupling) | Aryl-substituted nitronaphthalene derivative |

This table presents hypothetical reaction pathways for scaffold diversification based on general chemical principles, as specific literature for this compound is unavailable.

Mechanistic Investigations of Novel Chemical Reactions

Currently, there are no specific mechanistic investigations reported in the scientific literature for novel chemical reactions involving this compound. The study of reaction mechanisms typically follows the discovery of new and unexpected chemical transformations. Since the reactivity of this particular compound has not been a focus of published research, the opportunities to investigate novel reaction pathways have not yet been realized.

Mechanistic studies are crucial for understanding the step-by-step process of bond breaking and formation, identifying reactive intermediates, and elucidating the factors that control the reaction rate and selectivity. Such studies often employ a combination of experimental techniques, including kinetic analysis, isotopic labeling, and spectroscopic methods (e.g., NMR, IR, Mass Spectrometry), as well as computational chemistry.

For a molecule like this compound, potential areas for mechanistic investigation could arise from its participation in reactions such as:

Nucleophilic Aromatic Substitution (SNAr): Investigating the kinetics and substituent effects on the displacement of the nitro group by various nucleophiles could provide insights into the electronic nature of the nitronaphthalene system.

Cyclization Reactions: Elucidating the mechanism of novel heterocyclic annulation reactions, as hypothetically proposed in the previous section, would be a valuable area of study. This could involve identifying key intermediates and determining the rate-determining step of the cyclization process.

Photochemical Reactions: The nitronaphthalene moiety is known to be photochemically active. Mechanistic studies of its photochemical reactions in the presence of the piperazine substituent could reveal novel rearrangement or fragmentation pathways.

Without specific examples of novel reactions, any discussion of mechanistic investigations remains speculative. Future research into the chemical reactivity of this compound may uncover unique transformations worthy of detailed mechanistic study.

Exploration of Biological Interactions at a Molecular Level Mechanistic Focus

In Vitro Receptor Binding Profiling and Ligand-Target Interactions

Derivatives of 1-aryl-piperazine have been synthesized and evaluated for their in vitro activity at several G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors, as well as at alpha-1 adrenergic and sigma receptors through radioreceptor binding assays. nih.gov The piperazine (B1678402) moiety is recognized as a valuable pharmacophore that can enhance aqueous solubility, cell permeability, and the capacity for protein binding. mdpi.com

Studies on various 1-aryl-4-alkylpiperazine derivatives have demonstrated high affinity and selectivity for the 5-HT1A serotonin receptor. nih.govnih.gov For instance, certain 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives have shown low IC50 values, in the range of 0.3 nM, for 5-HT1A receptors, indicating a strong binding affinity. nih.gov The stereochemistry of the molecule can influence selectivity; while enantiomers may show little difference in affinity for the 5-HT1A receptor, they can exhibit varied affinities for D2 and alpha1 receptors. nih.gov

Investigations into N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides have identified compounds with high affinity for 5-HT7 receptors. nih.gov One such derivative, 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide, was identified as a potent 5-HT7 receptor agonist with a Ki value of 0.22 nM and exhibited high selectivity over 5-HT(1A) and 5-HT(2A) receptors. nih.gov Furthermore, heterocyclic analogues of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol have been synthesized and assessed for their binding affinity to D2 and D3 dopamine receptors. The results indicated that specific enantiomers can display high affinity and selectivity for the D3 receptor. nih.gov

The interaction of molecules with ion channels is a complex process that can be influenced by factors such as membrane potential. nih.gov While the direct interaction of 1-(4-Nitronaphthalen-1-yl)piperazine with ion channels is not extensively detailed, the study of model peptides like alamethicin (B1591596) provides insight into how molecules can orient themselves within lipid bilayers to form channels, a process sensitive to changes in electric potential. nih.gov Fluorescent probes are also utilized to study the structural dynamics of ion channels in real-time. researchgate.net

Competition binding assays are a standard method to characterize the interaction of a new ligand with a receptor. In these assays, the new compound's ability to displace a known, often radiolabeled or fluorescent, ligand is measured. For example, in studies of dopamine receptors, [3H]spiperone binding assays are used to determine the inhibition constant (Ki) of new compounds. nih.gov Similarly, fluorescent probes like N-phenyl-1-naphthylamine (1-NPN) are used in competitive binding assays to determine the dissociation constants of new ligands for specific proteins, such as odorant binding proteins. researchgate.net

Enzyme Inhibition or Activation Studies and Mechanistic Insights

The nitrophenylpiperazine scaffold has been explored for its potential as an enzyme inhibitor. nih.gov For instance, a series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential inhibitors of tyrosinase. nih.gov Additionally, piperazine naphthamide derivatives have been investigated as inhibitors of β-secretase-1 (BACE-1), an enzyme implicated in Alzheimer's disease. researchgate.net

Kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness. For a series of 4-nitrophenylpiperazine derivatives targeting tyrosinase, IC50 values were determined, with the most potent compound exhibiting an IC50 of 72.55 μM. nih.gov In the context of BACE-1 inhibition, certain N(4)-substituted piperazine naphthamide derivatives have demonstrated excellent in vitro inhibitory potency, with IC50 values ranging between 40 and 70 nM. researchgate.net Another study on saccharin (B28170) derivatives with a piperazine moiety found inhibitory potency toward acetylcholinesterase (AChE) with IC50 values ranging from 0.83 μM to 19.18 μM. researchgate.net

Table 1: Enzyme Inhibition Data for Piperazine Derivatives

| Compound Class | Target Enzyme | Potency (IC50/Ki) | Reference |

|---|---|---|---|

| 4-Nitrophenylpiperazine derivatives | Tyrosinase | IC50: 72.55 μM (for compound 4l) | nih.gov |

| N(4)-Substituted piperazine naphthamides | β-secretase-1 (BACE-1) | IC50: 40 - 70 nM | researchgate.net |

| Saccharin derivatives with piperazine | Acetylcholinesterase (AChE) | IC50: 0.83 - 19.18 μM | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Enzyme kinetics analysis can reveal the mechanism of inhibition. For the most potent tyrosinase inhibitor from the 4-nitrophenylpiperazine series, kinetic studies indicated a mixed-type inhibition mechanism. nih.gov Molecular docking studies further suggested that the piperazine ring helps to correctly orient the substituted moiety into the enzyme's active site. nih.gov

Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a mechanism for fine-tuning receptor activity. mdpi.com While specific allosteric modulation by this compound is not detailed, the broader class of piperazine-containing molecules has been investigated for such properties. Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), and their effects are dependent on the presence of the endogenous ligand, which can prevent overstimulation or overinhibition of the receptor. mdpi.com The study of allosteric modulation is an active area of research, particularly for GPCRs like the dopamine D2 receptor. mdpi.comnih.gov

Cell-Based Assays for Signaling Pathway Modulation (non-clinical, mechanistic focus)

Cell-based assays are instrumental in understanding how a compound affects cellular processes downstream of receptor binding or enzyme inhibition. For example, derivatives of 1,4-disubstituted piperazine-2,5-dione have been evaluated for their antioxidative activity in SH-SY5Y cells. nih.gov These studies have shown that certain compounds can protect cells from oxidative damage by reducing the production of reactive oxygen species (ROS) and stabilizing the mitochondrial membrane potential, thereby inhibiting apoptosis. nih.gov

Further mechanistic studies have revealed that some of these compounds may exert their protective effects by modulating specific signaling pathways, such as the IL-6/Nrf2 positive-feedback loop, which promotes cell survival. nih.gov Similarly, other small molecules are being investigated for their ability to block signaling pathways associated with disease, such as the mtRAS-signaling pathway in cancer cells. nih.gov These studies often employ techniques like colony formation assays and western blotting to assess the compound's impact on cell proliferation, migration, and the phosphorylation status of key signaling proteins like AKT and MEK. nih.govmdpi.com

Reporter Gene Assays for Transcriptional Activity

A thorough search of published research did not yield any studies utilizing reporter gene assays to evaluate the effects of this compound on transcriptional activity. Such assays are crucial for determining if a compound can modulate the expression of specific genes by interacting with transcription factors or other regulatory elements. At present, there is no available data to indicate whether this compound possesses any such activity.

Intracellular Signaling Cascade Measurements

There is no specific information available regarding the impact of this compound on intracellular signaling cascades. Investigations into its effects on key signaling pathways, such as those involving kinases, G-protein coupled receptors, or secondary messengers, have not been reported in the scientific literature.

Investigation of Protein-Ligand Interactions via Biophysical Techniques (e.g., SPR, ITC, NMR Spectroscopy)

No studies employing biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between this compound and specific protein targets have been found. These methods are instrumental in determining binding affinity, kinetics, and thermodynamics, but such data is not available for this compound.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (focused on in vitro mechanistic effects)

While Structure-Activity Relationship (SAR) studies have been conducted on various classes of nitrophenylpiperazine and naphthalene-containing piperazine analogues, no specific SAR studies centered on this compound were identified. Research on related compounds suggests that modifications to the nitronaphthalene and piperazine moieties can significantly influence biological activity, but a detailed analysis originating from this specific scaffold is not available.

Mechanistic Studies of Antimicrobial Activity In Vitro (e.g., membrane integrity, enzyme inhibition)

The piperazine scaffold is present in numerous compounds with demonstrated antimicrobial properties. However, specific mechanistic studies detailing the in vitro antimicrobial action of this compound are absent from the literature. There is no available research investigating its effects on microbial membrane integrity, its potential to inhibit specific microbial enzymes, or other precise mechanisms of antimicrobial action. For instance, studies on other piperazine-containing compounds have explored their ability to disrupt cell membranes or inhibit crucial enzymes like DNA gyrase, but this has not been documented for this compound. mdpi.com

Emerging Applications and Research Utility

Utilization as a Chemical Probe for Elucidating Biological Pathways

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function within a cellular or organismal context. The arylpiperazine framework, a key component of 1-(4-Nitronaphthalen-1-yl)piperazine, is integral to numerous compounds that have been developed to probe complex biological systems. nih.govmdpi.com Arylpiperazine derivatives are known to interact with a variety of molecular targets, particularly receptors in the central nervous system like serotonergic receptors. mdpi.comunina.it

While direct studies on this compound as a biological probe are not extensively documented, its structural components suggest significant potential. Researchers can modify this core structure to create a library of derivatives to investigate specific biological pathways. For instance, the piperazine (B1678402) nitrogen can be functionalized to attach photoreactive groups, creating photoaffinity labeling (PAL) probes. unimi.it Such probes can be used to covalently link to their target proteins upon photoactivation, allowing for the identification and validation of drug targets in complex biological systems like Plasmodium parasites, the causative agent of malaria. unimi.it The development of such tools from the this compound scaffold could aid in mapping drug-protein interactions and elucidating the mechanisms of action for new therapeutic agents.

Application as a Core Scaffold for Lead Optimization in Pre-clinical Drug Discovery

The piperazine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, recognized for its ability to improve the physicochemical and pharmacokinetic profiles of drug candidates. nih.gov The two nitrogen atoms in the piperazine core can act as hydrogen bond acceptors and donors, enhancing water solubility and bioavailability. mdpi.com This makes the this compound structure an attractive starting point for lead optimization in preclinical drug discovery.

The arylpiperazine scaffold is a cornerstone in the development of anticancer agents. researchgate.netmdpi.com Numerous derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including those for prostate, breast, and lung cancer. nih.govmdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial in this context, guiding chemists to make molecular modifications that enhance potency and selectivity while minimizing toxicity. drugdesign.orgnih.gov For this compound, SAR studies would involve modifying both the nitronaphthalene and piperazine moieties. For example, altering the substitution pattern on the naphthalene (B1677914) ring or functionalizing the second nitrogen of the piperazine ring can lead to compounds with improved efficacy against specific cancer targets, such as the androgen receptor in prostate cancer. nih.gov

The table below summarizes the cytotoxic activity of several hybrid molecules incorporating a nitro-aromatic piperazine scaffold, illustrating the potential of this chemical class in oncology research.

| Compound | Cancer Cell Line | Biological Target/Pathway | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Nitroimidazole-piperazine-triazole Hybrid (9g) | MCF-7 (Breast Cancer) | Human Estrogen Receptor Alpha (hERα) | 2.00 µM | nih.gov |

| Nitroimidazole-piperazine-triazole Hybrid (9k) | MCF-7 (Breast Cancer) | Human Estrogen Receptor Alpha (hERα) | 5.00 µM | nih.gov |

| Naphthalene-1,4-dione-phenylpiperazine Hybrid (10) | PC-3 (Prostate Cancer) | Antiproliferative | Strong effect at 10 µM | researchgate.net |

| Arylpiperazine Derivative (16) | LNCaP (Prostate Cancer) | Androgen Receptor (AR) Antagonist | Potent Activity | nih.gov |

Development as a Fluorescent or Luminescent Probe for Research Imaging

Naphthalene derivatives are widely used as fluorescent probes due to their excellent photophysical properties, including high quantum yields and photostability. researchgate.net However, the presence of a nitro group on the naphthalene ring in this compound fundamentally alters these properties. Nitro-aromatic compounds are potent electron acceptors and are well-known to be efficient fluorescence quenchers. nih.gov The nitro group typically induces fast non-radiative decay pathways for excited states, rendering the molecule non-emissive in its native form.

This quenching effect, however, can be ingeniously exploited to design "turn-on" or "pro-fluorescent" probes. The underlying principle involves a chemical transformation that converts the quenching nitro group into a highly fluorescent amino group (-NH₂). This strategy has been successfully applied in developing probes for detecting specific biological conditions, such as hypoxia (low oxygen) in tumors. nih.gov In hypoxic environments, nitroreductase (NTR) enzymes are often overexpressed. These enzymes can reduce the nitro group of a probe to an amino group, thereby "turning on" its fluorescence.

Following this principle, this compound could serve as a precursor for a hypoxia-activated fluorescent probe. Upon entering a hypoxic cell and undergoing enzymatic reduction, the resulting 1-(4-Aminonaphthalen-1-yl)piperazine would exhibit strong fluorescence, allowing for real-time imaging of the tumor microenvironment. This "off-on" switching provides a high signal-to-noise ratio, making it a powerful tool for cancer diagnostics and research.

The table below illustrates the conceptual change in fluorescence properties based on data from a comparable nitronaphthalimide-based probe.

| Probe State | Key Functional Group | Fluorescence Status | Emission Maximum (λem) | Emission Color | Reference Principle |

|---|---|---|---|---|---|

| Original (Oxidized) | Nitro Group (-NO2) | "Off" (Quenched) | Weak blue emission | Blue | nih.gov |

| Activated (Reduced) | Amino Group (-NH2) | "On" (Fluorescent) | ~539 nm | Green | nih.gov |

Role in Material Science Research

The application of this compound in material science is an emerging area of interest, driven by the distinct properties of its constituent parts. The naphthalene core is a polycyclic aromatic hydrocarbon, a class of molecules that forms the basis of many organic semiconductors. researchgate.net These materials are crucial for developing flexible and lightweight electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-conjugated system of the naphthalene ring facilitates charge transport, a key requirement for semiconductor performance.

While this compound itself may not be a primary semiconductor, it can serve as a versatile building block or dopant. The piperazine unit provides a non-conjugated, flexible linker that can be used to synthesize larger, more complex structures such as coordination polymers. By functionalizing the second nitrogen of the piperazine, this molecule can be incorporated into polymer chains or metal-organic frameworks (MOFs), potentially tuning the electronic and morphological properties of the resulting material. The strong electron-withdrawing nature of the nitro group can also be used to modify the energy levels (HOMO/LUMO) of larger conjugated systems, which is a critical aspect of designing materials for specific electronic applications.

Use as a Ligand in Catalysis or Supramolecular Chemistry

In coordination and supramolecular chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The piperazine moiety, with its two nitrogen atoms possessing lone pairs of electrons, is an excellent Lewis base and can function as a ligand. nih.govrsc.org Piperazine-derived ligands have been successfully used to construct a variety of coordination polymers and MOFs. nih.govmonash.edu These materials are crystalline solids with extended networks of metal ions linked by organic ligands, often exhibiting porous structures with applications in gas storage, separation, and catalysis.

This compound has the potential to act as a versatile ligand. The exocyclic piperazine nitrogen is readily available for coordination with a metal ion, allowing the molecule to function as a monodentate ligand. Under certain conditions, the endocyclic nitrogen might also participate, potentially enabling the molecule to act as a bridging ligand between two metal centers. nih.govmonash.edu The bulky nitronaphthalene group would play a significant role in directing the self-assembly of the resulting supramolecular structure, influencing the topology and properties of the final coordination polymer. The incorporation of such a ligand could lead to novel materials with unique photophysical or catalytic properties derived from the combination of the metal center and the functional organic linker. rsc.org

Future Research Trajectories and Unanswered Questions

Development of Novel and Efficient Synthetic Strategies for Complex Analogs

The synthesis of 1-(4-Nitronaphthalen-1-yl)piperazine itself can likely be achieved through established nucleophilic aromatic substitution reactions. However, the future of its chemical development lies in the creation of more complex analogs to build a structure-activity relationship (SAR) library. Key areas for exploration include:

Diversification of the Naphthalene (B1677914) Ring: Introducing a variety of substituents (e.g., electron-donating and electron-withdrawing groups) at different positions on the naphthalene ring could significantly modulate the electronic properties and, consequently, the biological activity of the molecule.

Modification of the Piperazine (B1678402) Ring: Functionalization of the second nitrogen atom of the piperazine ring with diverse chemical groups (e.g., alkyl, aryl, acyl, and heterocyclic moieties) would allow for a systematic investigation of how steric and electronic factors at this position influence target binding and pharmacokinetic properties.

Development of Greener Synthetic Protocols: Future synthetic work should focus on the development of environmentally benign methods, such as microwave-assisted synthesis or flow chemistry, to produce these analogs in a more efficient and sustainable manner.

Comprehensive Mechanistic Studies of Specific Biological Interactions

Given that both nitronaphthalene and piperazine motifs are present in various biologically active compounds, a crucial area of future research is to determine the specific biological targets of this compound and its derivatives. Research should be directed towards:

Broad-Spectrum Biological Screening: Initial studies should involve screening the compound against a wide range of biological targets, including various enzymes (e.g., kinases, proteases), receptors (e.g., G-protein coupled receptors), and ion channels.

Target Identification and Validation: For any identified "hits" from the initial screening, subsequent studies will be necessary to confirm the specific molecular target and validate the interaction using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Elucidation of Mechanism of Action: Once a target is validated, detailed mechanistic studies will be required to understand how the compound modulates the target's function. This could involve enzymatic assays, cellular signaling pathway analysis, and structural biology approaches like X-ray crystallography or cryo-electron microscopy to visualize the binding mode at an atomic level.

A fundamental unanswered question is whether this compound acts on a novel biological target or interacts with known targets in a unique way.

Exploration of New Application Domains in Chemical Biology and Material Science

The unique photophysical properties often associated with nitronaphthalene systems suggest that this compound and its analogs could have applications beyond pharmacology. Future research could explore:

Fluorescent Probes: The naphthalene moiety could serve as a fluorophore. Modifications to the molecule could lead to the development of fluorescent probes for sensing specific ions, molecules, or changes in the cellular microenvironment.

Molecular Switches: The nitro group can be electrochemically active, opening the possibility of designing redox-switchable molecules for applications in molecular electronics.

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives have been investigated for their use in OLEDs. The incorporation of the piperazine unit could influence the charge transport properties and emission characteristics, making these new compounds interesting candidates for material science research.

The primary unanswered question in this domain is whether the specific combination of the 4-nitronaphthalene and piperazine moieties will yield advantageous properties for these applications compared to existing compounds.

Advanced Computational Methodologies for Prediction and Design of Derivatives

In silico approaches will be instrumental in guiding the efficient exploration of the chemical space around this compound. Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once an initial dataset of active and inactive analogs is generated, QSAR models can be developed to predict the biological activity of new, unsynthesized derivatives.

Molecular Docking and Dynamics Simulations: For identified biological targets, molecular docking can predict the binding poses of new analogs, and molecular dynamics simulations can assess the stability of these interactions over time. This can help in prioritizing the synthesis of the most promising compounds.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

A key challenge and unanswered question is the accuracy of these predictive models for this specific chemical scaffold and the extent to which they can accelerate the discovery of potent and safe drug candidates.

Overcoming Challenges in Translational Research from In Vitro to Mechanistic In Vivo Studies

A significant hurdle in drug discovery is the translation of promising in vitro results to in vivo efficacy. For this compound and its analogs, future research must address:

In Vitro Efficacy in Relevant Cell-Based Models: Once a biological activity is confirmed in biochemical assays, it is crucial to evaluate the compounds in relevant cellular models of disease to assess their cell permeability and on-target activity in a more complex biological system.

Pharmacokinetic Profiling: Early in vivo studies in animal models will be necessary to determine the pharmacokinetic profile of lead compounds, including their bioavailability, metabolism, and clearance rates.

Mechanistic In Vivo Studies: For compounds with favorable pharmacokinetics and in vitro potency, mechanistic in vivo studies in animal models of disease will be the ultimate test of their therapeutic potential. These studies will aim to correlate the compound's target engagement with a measurable physiological outcome.

A critical unanswered question is whether the promising in vitro activities of any designed analogs will translate into meaningful efficacy in a living organism, a challenge that requires careful optimization of both pharmacodynamic and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.